Product packaging for Flufenamic Acid Glucuronide(Cat. No.:CAS No. 87816-74-8)

Flufenamic Acid Glucuronide

Cat. No.: B1144576
CAS No.: 87816-74-8
M. Wt: 457.35
Attention: For research use only. Not for human or veterinary use.
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Description

Flufenamic Acid Glucuronide is a key acyl-glucuronide conjugate and Phase II metabolite of the non-steroidal anti-inflammatory drug (NSAID) Flufenamic Acid . It is synthesized endogenously via glucuronidation catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, with UGT1A9 and UGT2B7 being implicated in its formation . Like other acyl glucuronides, it is an electrophilic and reactive metabolite capable of undergoing hydrolysis, intramolecular rearrangement, and, critically, irreversible binding to proteins in a process known as haptenation . This covalent modification of macromolecules is a primary area of scientific investigation, as it is hypothesized to be a mechanism behind drug hypersensitivity and certain adverse effects, including drug-induced toxicity in tissues such as the kidney . Consequently, this compound is an essential standard for researchers studying the metabolic fate and safety profiles of fenamate drugs. Its applications are central to advanced in vitro studies in toxicology and drug metabolism , facilitating the investigation of metabolic pathways, reactive metabolite formation, and protein adduct detection. This product is intended for Research Use Only (RUO) and is not approved for diagnostic or therapeutic use in humans.

Properties

CAS No.

87816-74-8

Molecular Formula

C₂₀H₁₈F₃NO₈

Molecular Weight

457.35

Synonyms

2-[[3-(Trifluoromethyl)phenyl]amino]benzoic Acid;  2-[3-(Trifluoromethyl)anilino]benzoic Acid;  3’-Trifluoromethyldiphenylamine-2-carboxylic Acid;  Fullsafe;  INF 1837;  Meralen;  Sastridex Glucuronide;  Surika Glucuronide;  Tecramine Glucuronide; 

Origin of Product

United States

Mechanistic Insights into Flufenamic Acid Glucuronide Biosynthesis and Biotransformation

Enzymatic Pathways of Glucuronidation for Flufenamic Acid

The conjugation of flufenamic acid with glucuronic acid is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). This process, termed glucuronidation, enhances the water solubility of flufenamic acid, facilitating its excretion from the body.

Identification and Characterization of UGT Isoforms Involved in Flufenamic Acid Glucuronidation

Research has identified specific UGT isoforms responsible for the glucuronidation of flufenamic acid. Studies utilizing human kidney cortical microsomes and recombinant UGT enzymes have pinpointed UGT1A9 and UGT2B7 as key players in this metabolic pathway. nih.gov While both isoforms contribute to the formation of flufenamic acid glucuronide, they exhibit distinct kinetic profiles.

Kinetic Characterization of this compound Formation

The enzymatic formation of this compound follows different kinetic models depending on the UGT isoform involved. For UGT2B7, the reaction adheres to standard Michaelis-Menten kinetics, with an apparent Michaelis constant (Km) of 48 µM. nih.gov In contrast, the glucuronidation of flufenamic acid by UGT1A9 is characterized by atypical, non-hyperbolic kinetics. nih.gov This suggests a more complex interaction between the substrate and the enzyme, potentially involving substrate activation or inhibition at different concentrations. In human kidney cortical microsomes, where multiple UGTs are present, flufenamic acid also exhibits non-hyperbolic glucuronidation kinetics. nih.gov

Intramolecular Reactivity and Acyl Migration of this compound

This compound, being an ester-linked acyl glucuronide, is not a stable end-product. It can undergo intramolecular rearrangements, a process known as acyl migration, leading to the formation of various positional isomers. This reactivity is influenced by the pH of the surrounding environment.

pH-Dependent Rearrangements and Isomer Formation in Research Systems

Under physiological and slightly alkaline conditions, the acyl group of flufenamic acid can migrate from its initial 1-O-β-acyl position to the C-2, C-3, and C-4 hydroxyl groups of the glucuronic acid moiety. This pH-dependent rearrangement results in the formation of a complex mixture of isomers. Studies have shown that the C-2 ester is typically the first isomer to be formed, followed by the C-3 and C-4 esters. These rearrangement steps, with the exception of the reformation of the initial 1-O-acyl bond, are reversible. This process is thought to proceed through an ortho ester intermediate.

Half-Life Determination and Stability Research in Buffer Systems

Interactive Data Table: Kinetic Parameters for Flufenamic Acid Glucuronidation

UGT IsoformKinetic ModelApparent Km (µM)
UGT2B7Michaelis-Menten48
UGT1A9Atypical (Non-hyperbolic)N/A

Interactive Data Table: Half-Life of Mefenamic Acid Glucuronide (as a proxy for Fenamate Glucuronide Stability)

pHTemperature (°C)Half-Life (hours)
7.43716.5 ± 3.1
8.0375.0 ± 1.6

Ortho-Substitution Effects on Acyl Glucuronide Stability Research

Acyl glucuronides, the class of metabolites to which this compound belongs, are known for their chemical reactivity. This reactivity stems from their inherent instability under physiological conditions (pH 7.4), which can lead to intramolecular rearrangement through a process called acyl migration. In this process, the acyl group (the flufenamic acid moiety) migrates from its initial biosynthetic position at C-1 of the glucuronic acid sugar to the C-2, C-3, or C-4 hydroxyl groups. This creates a mixture of positional isomers that are structurally different from the parent 1-O-acyl glucuronide.

The stability and reactivity of an acyl glucuronide are influenced by the chemical structure of the aglycone. Research into the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), which includes flufenamic acid, mefenamic acid, and niflumic acid, provides insight into how substitutions on the anthranilic acid ring system affect the properties of their respective glucuronides. Flufenamic acid is distinguished by a trifluoromethyl group in the ortho position of the phenylamino (B1219803) ring.

While direct, comparative kinetic studies on the stability of this compound focusing specifically on its ortho-substitution are not extensively detailed in the available research, the principles of acyl glucuronide chemistry suggest that the electronic and steric properties of such substituents are critical. For instance, the glucuronide of mefenamic acid, a related fenamate, has been noted for its considerable stability compared to other acyl glucuronides, with a reported half-life of 16.5 hours at physiological pH and temperature. This suggests that the substitution patterns on the fenamate scaffold play a significant role in modulating the metabolite's reactivity. The sequence of isomer formation for acyl glucuronides, including that of flufenamic acid, has been shown to proceed via the initial formation of the C-2 ester, followed by the C-3 and C-4 esters, consistent with an ortho-ester intermediate mechanism.

Factors Modulating Flufenamic Acid Glucuronidation in Research Models

The formation of this compound is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). The activity of these enzymes is a critical determinant of the rate and extent of glucuronidation and can be influenced by various factors, including the presence of other compounds and genetic differences.

Research has identified UGT1A9 and UGT2B7 as key enzymes responsible for the glucuronidation of flufenamic acid. nih.gov The activity of these enzymes can be modulated by various compounds, leading to potential drug-drug interactions.

Inhibitors: Flufenamic acid itself, along with other fenamates like mefenamic and niflumic acid, has been shown to be a potent inhibitor of UGT activity. nih.gov This presents a potential for auto-inhibition or for competitive inhibition of the metabolism of other drugs that are substrates for UGT1A9 and UGT2B7. Other compounds known to inhibit these specific UGT isoforms include:

Diclofenac (B195802): A known inhibitor of UGT1A9 and UGT2B7. evotec.com

Niflumic Acid: A selective inhibitor of UGT1A9. nih.gov

Mefenamic Acid: An inhibitor of UGT2B7. nih.gov

Propofol and Naloxone: Often used as probe substrates for UGT1A9 and UGT2B7 activity, respectively, their metabolism can be inhibited by other compounds. evotec.com

Inducers: Enzyme induction involves an increase in the amount of enzyme protein, leading to enhanced metabolic capacity.

Rifampin: A well-known broad-spectrum enzyme inducer, is recognized as an inducer of UGT1A9. drugbank.com

Table 1: Selected Modulators of UGTs Involved in Flufenamic Acid Glucuronidation

UGT Isoform Modulator Effect Reference
UGT1A9 Flufenamic Acid Inhibition nih.gov
UGT1A9 Niflumic Acid Inhibition nih.gov
UGT1A9 Diclofenac Inhibition evotec.com
UGT1A9 Rifampin Induction drugbank.com
UGT2B7 Flufenamic Acid Inhibition nih.gov
UGT2B7 Mefenamic Acid Inhibition nih.gov
UGT2B7 Diclofenac Inhibition evotec.com

Genetic variations, or polymorphisms, in the genes encoding UGT enzymes can lead to significant inter-individual differences in drug metabolism. benthamdirect.com These variations can result in enzymes with reduced, enhanced, or altered activity, thereby affecting the pharmacokinetics of substrate drugs.

For the key enzymes metabolizing flufenamic acid, several polymorphisms have been identified with functional consequences:

UGT1A9: Polymorphisms in the UGT1A9 gene, such as those in the promoter region (e.g., -118(T)9>10), have been associated with reduced glucuronidation activity for substrates like acetaminophen. nih.gov Other variants, like UGT1A9*3 (M33T), have been shown to result in a near-complete loss of catalytic activity for the NSAID flurbiprofen (B1673479). nih.gov

UGT2B7: The UGT2B72 polymorphism is a common variant that has been linked to altered metabolism of various drugs and endogenous compounds. mdpi.com Studies on the NSAID flurbiprofen have shown that the UGT2B72 variant leads to a more than 14-fold decrease in intrinsic clearance compared to the wild-type enzyme. nih.gov

Research Implications: The existence of these genetic polymorphisms has significant implications for research involving flufenamic acid. Inter-individual variability in the expression and function of UGT1A9 and UGT2B7 means that the rate of this compound formation can differ substantially between individuals. This can affect the systemic exposure to both the parent drug and its reactive glucuronide metabolite. In research models, accounting for the genetic makeup of liver microsomes or cell lines used for metabolic studies is crucial for accurately interpreting data on metabolic rates and potential toxicity. For clinical research, these polymorphisms could be a key factor in explaining variable responses to drugs metabolized by these pathways.

Theoretical and Computational Modeling of Flufenamic Acid Glucuronidation and Reactivity

In silico methods, including theoretical and computational modeling, are increasingly valuable tools in drug metabolism research. They allow for the prediction of metabolic pathways and provide insights into the molecular interactions that govern enzyme-catalyzed reactions.

Computational models are used in early drug development to predict a molecule's metabolic fate, helping to identify potential liabilities such as the formation of reactive metabolites. news-medical.net These models use the chemical structure of a compound like flufenamic acid to predict its susceptibility to metabolism by various enzyme systems, including UGTs. news-medical.net

By analyzing the molecule's physicochemical properties and comparing its structural motifs to databases of known enzyme substrates, these algorithms can predict the likelihood of glucuronidation at the carboxylic acid group. For instance, the XenoNet model has been used to predict the bioactivation pathways for meclofenamate, a related fenamate, by identifying potential reactive metabolite structures. researchgate.net Such models can guide experimental design by highlighting the most probable metabolic routes, allowing for more targeted analytical studies to confirm the presence of predicted metabolites like this compound. news-medical.net

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. nih.gov In the context of flufenamic acid glucuronidation, MD simulations can provide a detailed, dynamic view of the interaction between flufenamic acid (the ligand) and the active site of UGT enzymes like UGT1A9 and UGT2B7. nih.govmdpi.com

These simulations begin with a structural model of the enzyme, often derived from homology modeling if a crystal structure is unavailable, and the ligand is "docked" into the enzyme's active site. acs.orgnih.gov The MD simulation then calculates the trajectories of atoms over a set period, revealing how the ligand settles into the binding pocket, the stability of the enzyme-ligand complex, and the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that are formed. mdpi.comacs.org This information is critical for understanding the basis of substrate specificity and the catalytic mechanism. By simulating the interaction, researchers can identify key amino acid residues that are crucial for binding and catalysis, providing a foundation for explaining how genetic polymorphisms that alter these residues might affect enzyme function. nih.govrsc.org

Advanced Analytical Strategies for Flufenamic Acid Glucuronide Research

Chromatographic Techniques for Separation and Identification

Chromatographic methods are fundamental to the analysis of flufenamic acid glucuronide, enabling its separation from the parent drug, other metabolites, and endogenous matrix components. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the cornerstones of these separation strategies.

High-Performance Liquid Chromatography (HPLC) Methodologies for Glucuronides and Isomers

High-performance liquid chromatography (HPLC) is a robust and widely used technique for the determination of flufenamic acid and its metabolites in biological fluids. For the specific analysis of this compound and its isomers, reversed-phase HPLC is commonly employed. The separation is typically achieved on octadecylsilica (C18) columns, which offer the necessary hydrophobicity to retain the relatively polar glucuronide conjugate.

A critical aspect of HPLC methodologies for acyl glucuronides, such as this compound, is the ability to resolve the different positional isomers that can form through acyl migration. This intramolecular rearrangement is a characteristic feature of 1-O-β-acyl glucuronides and can lead to the formation of C-2, C-3, and C-4 isomers. The separation of these isomers is often accomplished using gradient elution, where the mobile phase composition is varied over time to achieve optimal resolution. A common mobile phase consists of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer, often containing a small percentage of acid like formic or acetic acid to improve peak shape and ionization efficiency for subsequent mass spectrometric detection. The specific gradient profile, flow rate, and column temperature are optimized to ensure the complete separation of the glucuronide isomers from the aglycone (flufenamic acid).

The table below summarizes typical HPLC conditions used for the analysis of related compounds, which can be adapted for this compound analysis.

ParameterTypical Conditions
Column Reversed-phase C18, 5 µm particle size
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Elution Gradient
Flow Rate 0.5 - 1.0 mL/min
Detection UV at 280 nm or Mass Spectrometry

Ultra-Performance Liquid Chromatography (UPLC) in Metabolite Profiling

Ultra-performance liquid chromatography (UPLC) represents a significant advancement over conventional HPLC, offering enhanced resolution, sensitivity, and speed of analysis. UPLC systems utilize columns packed with sub-2 µm particles, which, when operated at high pressures, lead to a dramatic increase in separation efficiency. In the context of metabolite profiling, UPLC is invaluable for resolving the complex mixture of compounds present in biological samples, including flufenamic acid and its various metabolites.

The high peak capacity of UPLC allows for the separation of closely related structures, such as the isomers of this compound, in shorter run times compared to HPLC. This high-throughput capability is particularly advantageous in metabolomics studies where a large number of samples need to be analyzed. The increased sensitivity of UPLC is also beneficial for detecting low-abundance metabolites. When coupled with mass spectrometry, UPLC-MS has become a powerful tool for comprehensive metabolite profiling, enabling the identification and quantification of a wide range of metabolites in a single analytical run. This is crucial for understanding the metabolic pathways of drugs like flufenamic acid and for identifying potential biomarkers of drug efficacy or toxicity.

Mass Spectrometry (MS) Applications in Structural Elucidation and Quantification

Mass spectrometry (MS) is an indispensable tool in the study of drug metabolites, providing detailed structural information and enabling highly sensitive and specific quantification. For this compound, various MS techniques are employed to confirm its identity, elucidate its structure, and measure its concentration in biological samples.

Tandem Mass Spectrometry (LC-MS/MS) for Metabolite Identification and Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the selective and sensitive quantification of drug metabolites, including this compound. This technique combines the separation power of liquid chromatography with the specificity of tandem mass spectrometry. In a typical LC-MS/MS experiment, the analyte of interest is first separated from other components in the sample by LC. The eluent from the LC column is then introduced into the mass spectrometer, where the analyte is ionized. The precursor ion corresponding to the protonated or deprotonated this compound is then selected and fragmented, and the resulting product ions are detected.

The fragmentation of glucuronide conjugates often results in a characteristic neutral loss of the glucuronic acid moiety (176 Da). This neutral loss scan can be used to screen for the presence of glucuronide metabolites in a complex mixture. For quantification, multiple reaction monitoring (MRM) is commonly used, where specific precursor-to-product ion transitions are monitored. This highly selective technique provides excellent sensitivity and minimizes interferences from the biological matrix.

The following table illustrates the principle of MRM for the analysis of a hypothetical glucuronide.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound458.1 [M+H]⁺282.1 [Aglycone+H]⁺

High-Resolution Mass Spectrometry for Accurate Mass Determination and Metabolomics

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for the confident identification of unknown metabolites and for metabolomics studies. HRMS instruments, such as Orbitrap and time-of-flight (TOF) analyzers, can measure the mass-to-charge ratio (m/z) of an ion with a high degree of accuracy (typically within 5 ppm). This allows for the determination of the elemental composition of a molecule, which is a key piece of information for its identification.

In the context of this compound research, HRMS can be used to confirm the identity of the metabolite by comparing its accurately measured mass with the theoretical mass calculated from its chemical formula (C₂₀H₁₈F₃NO₈). Furthermore, HRMS is a powerful tool in untargeted metabolomics, where the goal is to identify all of the metabolites that are present in a sample. By comparing the metabolic profiles of control and drug-treated samples, researchers can identify changes in metabolite levels that are associated with drug administration.

Electrospray Ionization (ESI) and Fragmentation Patterns in Glucuronide Analysis

Electrospray ionization (ESI) is the most commonly used ionization technique for the analysis of drug glucuronides by LC-MS because it is a soft ionization method that typically produces intact protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions. The choice of positive or negative ion mode depends on the chemical nature of the analyte. For this compound, which contains a carboxylic acid group, negative ion mode is often preferred as it readily forms a stable [M-H]⁻ ion.

The fragmentation of glucuronide conjugates in the mass spectrometer provides valuable structural information. As mentioned earlier, a characteristic fragmentation pathway for glucuronides is the neutral loss of the glucuronic acid moiety (C₆H₈O₆, 176 Da), resulting in the formation of an ion corresponding to the aglycone. In negative ion mode, characteristic fragment ions at m/z 113 and 175, corresponding to fragments of the glucuronic acid moiety, are often observed. For acyl glucuronides, such as this compound, the fragmentation pattern can help to distinguish between the different positional isomers, although this often requires careful optimization of the collision energy. The study of these fragmentation patterns is essential for the unambiguous identification of this compound and its isomers in biological samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical technique for the detailed structural characterization of this compound. It provides unambiguous insights into the molecular structure, including the specific site of glucuronidation and the stereochemistry of the glycosidic bond. Furthermore, NMR is instrumental in studying the kinetics of isomerization and hydrolysis of this metabolite.

¹H-NMR and ¹⁹F-NMR for Structural Elucidation and Kinetic Studies of Isomers

Proton (¹H) NMR spectroscopy is a cornerstone technique for the structural elucidation of this compound. The chemical shifts and coupling constants of the protons on the glucuronic acid moiety and the flufenamic acid backbone provide definitive evidence of the compound's structure. The anomeric proton (H-1) of the glucuronic acid is particularly diagnostic; its chemical shift and coupling constant confirm the β-configuration of the glycosidic linkage, a hallmark of UDP-glucuronosyltransferase-mediated conjugation.

Acyl glucuronides, such as this compound, are known to undergo intramolecular rearrangement, or acyl migration, to form various positional isomers (e.g., 2-O, 3-O, and 4-O-acyl isomers) and stereoisomers (α- and β-anomers). ¹H-NMR is a valuable tool for monitoring the kinetics of this isomerization process in real-time. By acquiring spectra at different time points, the disappearance of the signal corresponding to the initial 1-β-O-acyl isomer and the appearance of signals from the other isomers can be tracked. This allows for the determination of the half-life of the parent glucuronide and the rates of formation of the various rearrangement products.

Given that flufenamic acid contains a fluorine atom, fluorine-19 (¹⁹F) NMR spectroscopy offers a highly sensitive and selective method for its analysis. The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it an ideal NMR probe. The chemical shift of the fluorine atom is highly sensitive to its local electronic environment. This property can be exploited to distinguish between the different isomers of this compound, as the electronic environment of the fluorine atom may be subtly altered in each isomer.

Furthermore, ¹⁹F-NMR is an excellent tool for kinetic studies due to the large chemical shift dispersion and the absence of background signals in biological matrices. The transformation of this compound isomers can be monitored by observing the changes in the ¹⁹F-NMR spectrum over time. This provides a clear and quantitative measure of the isomerization kinetics, complementing the data obtained from ¹H-NMR.

NMR Technique Application for this compound Key Information Obtained
¹H-NMR Structural ElucidationConfirmation of β-glycosidic linkage, structure of aglycone and glucuronide moieties.
Kinetic StudiesMonitoring the disappearance of the 1-β-O-acyl isomer and the appearance of other isomers.
¹⁹F-NMR Structural ElucidationDistinguishing between different positional and stereoisomers based on fluorine chemical shifts.
Kinetic StudiesQuantitative monitoring of isomerization kinetics with high sensitivity and selectivity.

Two-Dimensional NMR Techniques for Linkage Identification

Two-dimensional (2D) NMR techniques are indispensable for the unambiguous identification of the linkage between flufenamic acid and glucuronic acid. While 1D NMR provides initial structural information, 2D NMR experiments reveal through-bond and through-space correlations between nuclei, which are crucial for confirming the exact site of conjugation.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is used to correlate the chemical shifts of protons with their directly attached carbon atoms. This allows for the assignment of the proton and carbon signals of both the flufenamic acid and glucuronic acid moieties.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is arguably the most critical 2D NMR experiment for linkage identification. americanpharmaceuticalreview.com It reveals correlations between protons and carbons that are separated by two or three bonds. americanpharmaceuticalreview.com To confirm the 1-O-acyl linkage in this compound, a correlation would be observed between the anomeric proton (H-1) of the glucuronic acid and the carbonyl carbon of the flufenamic acid. This long-range correlation provides definitive proof of the ester linkage.

Other 2D NMR techniques, such as Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY), are used to establish the proton-proton spin systems within the flufenamic acid and glucuronic acid moieties, aiding in the complete assignment of the ¹H-NMR spectrum. Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the spatial proximity of protons, which can be useful in confirming the stereochemistry of the glycosidic bond.

Enzymatic Methods in Analytical Confirmation (e.g., β-Glucuronidase Hydrolysis)

Enzymatic hydrolysis using β-glucuronidase is a widely employed and highly specific method for the analytical confirmation of this compound. chromatographyonline.comsigmaaldrich.com β-glucuronidases are enzymes that catalyze the cleavage of the β-D-glucuronic acid residue from a variety of substrates, including drug glucuronides. biosyn.com This enzymatic reaction is a cornerstone in many analytical workflows for the determination of glucuronidated metabolites in biological samples such as urine and plasma. chromatographyonline.comsigmaaldrich.com

The principle of this method involves incubating the biological sample containing this compound with β-glucuronidase. The enzyme specifically hydrolyzes the glycosidic bond, releasing the parent drug, flufenamic acid, and D-glucuronic acid. The resulting flufenamic acid can then be extracted and quantified using standard analytical techniques like high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

The confirmation of this compound is achieved by comparing the analytical results of a sample before and after enzymatic treatment. A significant increase in the concentration of free flufenamic acid after incubation with β-glucuronidase provides strong evidence for the presence of its glucuronide conjugate in the original sample.

Several factors can influence the efficiency of the enzymatic hydrolysis, including the source of the β-glucuronidase (e.g., from E. coli, limpets, or abalone), the pH of the reaction mixture, the incubation temperature, and the duration of the incubation. abcam.com Optimal conditions need to be established to ensure complete hydrolysis of the glucuronide conjugate. For instance, the pH optimum for many commercial β-glucuronidases is in the acidic range.

The specificity of β-glucuronidase for the β-anomer of the glucuronide makes this method highly reliable for confirming the stereochemistry of the linkage formed during the metabolic conjugation process.

Advanced Sample Preparation Techniques for this compound Analysis in Research Samples

The analysis of this compound in complex biological matrices such as plasma, urine, or tissue homogenates necessitates robust sample preparation to remove interfering substances and enrich the analyte of interest. chromatographyonline.com Several advanced techniques are employed to ensure the accuracy and sensitivity of subsequent analytical measurements.

Protein Precipitation (PP) is a common first step for plasma or serum samples. sigmaaldrich.combiosyn.com It involves the addition of an organic solvent, such as acetonitrile or methanol, or an acid, like trichloroacetic acid, to denature and precipitate the abundant proteins. sigmaaldrich.combiosyn.com After centrifugation, the supernatant containing this compound and other small molecules can be further processed or directly analyzed. While simple and fast, protein precipitation offers limited selectivity and may not remove all interfering compounds.

Liquid-Liquid Extraction (LLE) is a technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. nih.gov The pH of the aqueous phase can be adjusted to optimize the partitioning of this compound into the organic phase. LLE can provide a cleaner extract than protein precipitation but can be labor-intensive and may not be suitable for highly polar glucuronides.

Solid-Phase Extraction (SPE) is a highly versatile and widely used technique for the cleanup and concentration of analytes from complex matrices. chromatographyonline.com It utilizes a solid sorbent packed in a cartridge or a well plate to retain the analyte of interest while interfering substances are washed away. For this compound, which is more polar than the parent drug, a variety of sorbents can be used, including reversed-phase (e.g., C18), mixed-mode, or ion-exchange sorbents. The choice of sorbent and the development of the wash and elution steps are critical for achieving high recovery and a clean extract.

Technique Principle Advantages Considerations
Protein Precipitation Denaturation and removal of proteins using solvents or acids.Simple, fast, and inexpensive. sigmaaldrich.combiosyn.comLow selectivity, potential for matrix effects. sigmaaldrich.com
Liquid-Liquid Extraction Partitioning of the analyte between two immiscible liquid phases.Good for removing highly polar and non-polar interferences.Can be labor-intensive, may have emulsion formation issues.
Solid-Phase Extraction Selective retention of the analyte on a solid sorbent followed by elution.High selectivity, can concentrate the analyte, amenable to automation. chromatographyonline.comRequires method development, cost of consumables.

More advanced and miniaturized versions of these techniques, such as solid-phase microextraction (SPME) and dispersive liquid-liquid microextraction (DLLME), are also being developed to reduce solvent consumption and sample volume while increasing throughput. The selection of the most appropriate sample preparation technique depends on the nature of the biological matrix, the concentration of the analyte, and the requirements of the subsequent analytical method.

Pharmacokinetic and Biotransformation Research of Flufenamic Acid Glucuronide in Preclinical Models

In Vitro Research Models for Flufenamic Acid Glucuronide Studies

In vitro models are fundamental in elucidating the metabolic pathways and chemical properties of drug metabolites in a controlled environment, providing insights into their formation and reactivity.

Microsomal and S9 Fraction Incubations for Biosynthesis and Reactivity

Liver microsomes and S9 fractions are subcellular preparations containing a high concentration of drug-metabolizing enzymes, particularly UDP-glucuronosyltransferases (UGTs) located in the endoplasmic reticulum. These systems are instrumental in the biosynthesis of this compound for subsequent investigation.

The formation of acyl glucuronides, including that of flufenamic acid, is a key metabolic route for carboxylic acid-containing drugs. researchgate.net These metabolites are known to be electrophilic and can covalently bind to endogenous proteins. nih.gov The reactivity of these acyl glucuronides is hypothesized to be a contributing factor to certain drug-induced toxicities. nih.gov Studies using liver microsomal preparations can generate sufficient quantities of acyl glucuronides for characterization, which is particularly useful when the parent compound supply is limited. nih.gov

The reactivity of this compound stems from its nature as an acyl glucuronide. These metabolites can undergo intramolecular rearrangement (acyl migration) and hydrolysis. nih.gov The process of covalent binding to proteins can occur through two primary mechanisms: direct transacylation, where a nucleophilic residue on a protein attacks the electrophilic carbonyl carbon of the acyl glucuronide, and a glycation mechanism that follows acyl migration. nih.govnih.gov Research has demonstrated that NSAID acyl glucuronides form covalent adducts with various proteins, including the UGT enzymes responsible for their formation. nih.gov

Isolated Hepatocyte and Kidney Cell Culture Systems

Isolated hepatocytes provide a more integrated in vitro system than subcellular fractions, as they contain a full complement of metabolic enzymes and transport proteins. Studies using isolated perfused rat liver have been employed to investigate the distribution and metabolic effects of the parent compound, flufenamic acid. nih.govnih.gov These studies reveal that flufenamic acid undergoes flow-limited distribution within the liver, with an apparent distribution space that significantly exceeds the liver's aqueous space. nih.gov

In incubations with isolated rat hepatocytes, metabolites of fenamates, such as mefenamic acid-1-O-acyl-glucuronide, have been detected. nih.govscispace.com While direct studies on this compound in isolated kidney cells are not extensively detailed in the provided results, human kidney cortical microsomes have been used to study the glucuronidation kinetics of flufenamic acid, indicating the kidney as a site of its metabolism. nih.gov

Recombinant UGT Expression Systems for Specific Enzyme Studies

To identify the specific enzymes responsible for the glucuronidation of flufenamic acid, recombinant UGT enzymes expressed in cell lines are utilized. These systems allow for the characterization of individual enzyme kinetics and substrate specificity.

Research has identified that the major UGT isoform involved in the glucuronidation of flufenamic acid is UGT2B7. researchgate.net Minor contributions are also made by UGT1A1, UGT1A3, UGT1A9, and UGT2B4. researchgate.net Kinetic studies using recombinant UGT2B7 have shown Michaelis-Menten kinetics for flufenamic acid glucuronidation, with an apparent Michaelis constant (Km) of 48 µM. nih.gov In contrast, studies with recombinant UGT1A9 demonstrated atypical (non-hyperbolic) glucuronidation kinetics for flufenamic acid. nih.gov

Enzyme SourceFlufenamic Acid Glucuronidation KineticsKm (µM)
Human Kidney Cortical MicrosomesAtypical (Non-hyperbolic)N/A
Recombinant UGT2B7Michaelis-Menten48
Recombinant UGT1A9Atypical (Non-hyperbolic)N/A

In Vivo Animal Model Research of this compound Disposition

In vivo studies in animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of flufenamic acid and its glucuronide conjugate in a whole-organism context.

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Rodent Models

Rodent models, particularly rats, are commonly used in preclinical pharmacokinetic studies. Following administration to rats, flufenamic acid's disposition is investigated to understand its metabolic fate. While specific ADME data for this compound is limited, information on the parent compound provides valuable context. For instance, flufenamic acid has been administered intraperitoneally to adult male rats in studies. imrpress.comimrpress.com

Studies with the isolated perfused rat liver have shown that flufenamic acid is readily taken up by the liver. nih.gov This extensive hepatic uptake suggests that the formation of this compound would primarily occur in this organ, followed by its distribution and excretion. After oral administration of racemic flufenamic acid, approximately 8.4% of the dose was recovered in the urine as the (R)-flufenamic acid glucuronide and 7.3% as the (S)-flufenamic acid glucuronide, indicating that glucuronidation is a significant metabolic pathway with subsequent renal excretion of the conjugate. researchgate.net

Comparative Pharmacokinetics of this compound Across Preclinical Species

The pharmacokinetic profiles of drugs and their metabolites can vary significantly between different animal species. These differences are often due to variations in the expression and activity of drug-metabolizing enzymes and transporters. For instance, comparative pharmacokinetic studies of other drugs, such as ceforanide, have shown differences in plasma half-life and clearance between rats, rabbits, dogs, and humans. nih.gov Similarly, the pharmacokinetics of a retinol-binding protein 4 antagonist differed between dogs and cynomolgus monkeys, with faster clearance observed in dogs. nih.gov

Enterohepatic Recirculation Research of this compound in Animal Models

Enterohepatic recirculation is a significant process in the disposition of many xenobiotics, including nonsteroidal anti-inflammatory drugs (NSAIDs) like flufenamic acid. This process involves the biliary excretion of a drug or its metabolites into the small intestine, followed by their reabsorption back into systemic circulation. For flufenamic acid, this recirculation is closely linked to the fate of its major metabolite, this compound.

In preclinical studies, particularly in rats, the enterohepatic cycling of flufenamic acid has been observed. The process begins with the glucuronidation of flufenamic acid in the liver, forming the more water-soluble this compound. This conjugate is then actively transported into the bile and subsequently released into the duodenum.

Once in the intestinal lumen, this compound can be hydrolyzed back to the parent compound, flufenamic acid, by β-glucuronidase enzymes produced by the gut microbiota. The regenerated flufenamic acid, being more lipophilic, can then be reabsorbed across the intestinal mucosa and re-enter the portal circulation, returning to the liver. This cycle can prolong the half-life of flufenamic acid in the body, leading to sustained plasma concentrations.

The extent of enterohepatic recirculation of flufenamic acid can be influenced by factors such as the rate of biliary excretion, the activity of intestinal β-glucuronidase, and the intestinal absorption characteristics of the parent drug. While direct quantitative data on the percentage of this compound undergoing enterohepatic recirculation in various animal models is not extensively detailed in the available literature, the occurrence of this phenomenon is a recognized aspect of its pharmacokinetics. For other NSAIDs, it has been noted that this recirculation can contribute to gastrointestinal toxicity due to the repeated exposure of the intestinal mucosa to the parent drug.

Influence of Physiological Factors on this compound Disposition in Research Animals

The disposition of this compound in preclinical models can be significantly influenced by various physiological factors, including age, sex, and the presence of disease states that affect major organs of drug metabolism and elimination, such as the liver and kidneys.

While specific studies detailing age and sex-related differences in the glucuronidation of flufenamic acid in preclinical models are limited, general principles of drug metabolism suggest that such variations are likely to exist. The activity of UDP-glucuronosyltransferase (UGT) enzymes, which are responsible for glucuronidation, can vary with age and between sexes.

In rats, it has been demonstrated that the glucuronidation of other drugs, such as paracetamol, can be more rapid in females, while sulphation is more prominent in males. Age, in some instances, may not be a primary determinant for these specific metabolic pathways in either sex for certain drugs. However, for other compounds, age-related changes in liver and kidney function can impact the clearance of glucuronide conjugates.

Studies on other NSAIDs have shown sex differences in their antinociceptive effects in rats, which could be partly attributed to variations in their pharmacokinetic profiles, including metabolism nih.gov. For instance, diclofenac (B195802) has been shown to increase paw pressure thresholds in female but not male rats nih.gov. These findings highlight the importance of considering sex as a biological variable in preclinical pharmacokinetic and pharmacodynamic studies of NSAIDs like flufenamic acid. Further research is needed to specifically delineate the impact of age and sex on the formation and disposition of this compound in various animal models.

Disease states, particularly those affecting the liver and kidneys, can profoundly alter the glucuronidation and disposition of flufenamic acid and its glucuronide metabolite in animal models.

Liver Impairment: The liver is the primary site of glucuronidation. In animal models of liver cirrhosis, induced, for example, by carbon tetrachloride, significant alterations in drug metabolism are observed nih.gov. While glucuronidation is often considered to be relatively preserved compared to Phase I metabolic reactions in liver disease, severe cirrhosis can lead to a reduction in UGT activity due to the loss of functional liver tissue nih.govnih.gov.

In cirrhotic mice, an interesting compensatory mechanism has been observed where there is an increased sinusoidal export of drug glucuronides into the blood, corresponding to an increased expression of export carriers like Abcc3 and Abcc4 nih.gov. This can lead to elevated blood concentrations of glucuronides and a shift towards increased urinary excretion nih.gov. Therefore, in a preclinical model of liver cirrhosis, one might expect altered plasma levels and clearance of this compound.

Kidney Impairment: The kidneys play a crucial role in the excretion of water-soluble metabolites like glucuronides. In animal models of renal failure, the disposition of drugs that are eliminated via glucuronidation can be significantly affected. For tolfenamic acid, a structurally related fenamate, surgically induced renal failure in dogs led to an increased total clearance of the parent drug frontiersin.org. This seemingly counterintuitive result was suggested to be due to a potential increase in hepatic metabolism or an alteration of the enterohepatic cycle of tolfenamic acid in response to renal insufficiency frontiersin.org.

Furthermore, the kidneys themselves possess UGT activity and can contribute to the glucuronidation of fenamates nih.gov. Therefore, renal impairment could not only affect the excretion of this compound but also its formation. Animal models of kidney disease, such as those induced by folic acid, are valuable tools for investigating these effects nih.gov.

The following table summarizes the potential impact of liver and kidney impairment on the disposition of this compound based on general principles and findings with related compounds.

Disease State ModelPotential Impact on this compound Disposition
Liver Cirrhosis (Animal Models) Reduced hepatic glucuronidation capacity in severe disease. Increased sinusoidal export of the glucuronide into the blood. Altered plasma concentrations and potential shift to renal excretion.
Renal Impairment (Animal Models) Decreased renal excretion of the glucuronide, leading to its accumulation. Potential alteration of hepatic metabolism and enterohepatic recirculation of the parent drug. Possible reduction in renal glucuronidation of flufenamic acid.

Interaction Studies of this compound Formation and Other Co-administered Compounds in Research Models

The formation of this compound can be influenced by the co-administration of other compounds that may act as inhibitors or inducers of the UGT enzymes responsible for its metabolism. Preclinical interaction studies in animal models are crucial for identifying such potential drug-drug interactions.

Flufenamic acid itself has been shown to be a potent inhibitor of the glucuronidation of other drugs. For instance, in studies using human liver and kidney microsomes, flufenamic acid was found to inhibit the glucuronidation of mycophenolic acid. This suggests that flufenamic acid has the potential to interfere with the metabolism of other co-administered drugs that are also substrates for the same UGT isoforms.

Conversely, the formation of this compound can be inhibited by other co-administered compounds. While specific in vivo studies in animal models focusing on the inhibition of flufenamic acid glucuronidation are not extensively reported, in vitro data and studies on related NSAIDs provide valuable insights. For example, other NSAIDs like diclofenac have been shown to inhibit the glucuronidation of morphine in rats, leading to increased serum concentrations of morphine scirp.org. This suggests that co-administration of certain drugs could potentially increase the plasma levels of flufenamic acid by inhibiting its glucuronidation.

The induction of UGT enzymes by co-administered compounds could also affect the formation of this compound. For some NSAIDs, such as ibuprofen, treatment in rats has been shown to increase UGT enzyme activities in the intestine but not in the liver frontiersin.org. If a co-administered compound were to induce the specific UGT isoforms responsible for flufenamic acid glucuronidation, it could lead to a faster clearance of flufenamic acid and lower plasma concentrations.

The following table provides a hypothetical overview of potential interactions affecting this compound formation based on existing knowledge of drug metabolism.

Interaction TypeCo-administered Compound TypePotential Effect on this compound Formation in Research Models
Inhibition Compounds that are competitive substrates or inhibitors of the same UGT isoforms that metabolize flufenamic acid.Decreased formation of this compound, leading to increased plasma concentrations and prolonged half-life of flufenamic acid.
Induction Compounds known to induce the expression of UGT enzymes.Increased formation of this compound, leading to enhanced clearance and reduced plasma concentrations of flufenamic acid.

Further in vivo studies in preclinical models are necessary to fully characterize the drug-drug interaction profile of flufenamic acid with respect to its glucuronidation pathway.

Investigative Studies on the Biological Relevance and Research Utility of Flufenamic Acid Glucuronide

Research on Intrinsic Biological Activity of Flufenamic Acid Glucuronide In Vitro

The intrinsic activity of this compound is primarily linked to its nature as a reactive acyl glucuronide metabolite. Unlike its parent compound, which has well-defined pharmacological targets, the glucuronide's biological relevance stems more from its chemical properties and subsequent interactions with biological macromolecules.

Exploration of Receptor Interactions in Cell-Free or Cellular Systems

Direct research on the specific interactions of this compound with classical pharmacological receptors is limited. The parent drug, flufenamic acid, is known to be an agonist for the bitter taste receptor TAS2R14 and a modulator of various ion channels nih.govresearchgate.net. However, studies have not reported similar receptor-mediated activities for the glucuronide metabolite itself. The biological activity of acyl glucuronides is often attributed to their chemical reactivity rather than specific, high-affinity receptor binding nih.gov. Acyl glucuronides have been implicated in toxicities hypothesized to be a consequence of the reactive forms of the glucuronide covalently binding to proteins nih.gov.

Studies on Enzyme Modulation by this compound

While the parent drug, flufenamic acid, is a potent inhibitor of UDP-glucuronosyltransferase (UGT) enzymes, direct studies on the enzyme-modulating effects of its glucuronide metabolite are not extensively documented nih.gov. The primary mechanism by which this compound can modulate enzyme function is through its inherent chemical reactivity. As an acyl glucuronide, it can undergo intramolecular rearrangement and covalent binding to proteins, including enzymes, potentially altering their function nih.govnih.gov.

This reactivity stems from two main degradation pathways: acyl migration and hydrolytic cleavage nih.gov. The migration of the flufenamic acid aglycone to other positions on the glucuronic acid moiety can lead to the formation of various positional isomers nih.gov. This process, along with the potential for the reactive carbonyl-carbon of the glucuronide to react with nucleophilic sites on proteins, represents a form of non-specific but biologically significant enzyme modulation nih.gov. Studies on the analogous mefenamic acid acyl glucuronide have shown it binds irreversibly to proteins like human serum albumin and cellular proteins nih.gov.

The stability of this compound has been measured, providing insight into its potential for reactivity under physiological conditions.

Table 1: In Vitro Stability of this compound

CompoundHalf-life (hours) at pH 7.4, 37°CReference
This compound16.5 xenotech.com

Signaling Pathway Investigations in Cellular Models (if reported for the glucuronide)

There is a lack of studies specifically investigating the direct effects of isolated this compound on intracellular signaling pathways. The parent compound, flufenamic acid, is known to influence signaling cascades, including the activation of AMP-activated protein kinase (AMPK) and suppression of nuclear factor-κB (NF-κB) activity patsnap.comnih.gov. However, these pharmacological actions have not been attributed to its glucuronide metabolite. Any potential influence of the glucuronide on cellular signaling would likely be an indirect consequence of cellular stress induced by covalent protein binding and the formation of drug-protein adducts, rather than a direct interaction with specific signaling components.

This compound as a Probe or Biomarker in Research Models

Despite the limited data on its intrinsic pharmacological activity, this compound serves as a valuable tool in metabolic research, particularly for studying the function of UGT enzymes.

Use in Studying UGT Activity or Metabolic Phenotypes in Research Samples

The formation of this compound is a direct indicator of the catalytic activity of specific UGT enzymes. It is used as a chemical probe in in vitro systems, such as human liver microsomes (HLMs) and human kidney cortical microsomes (HKCM), to characterize the function and kinetics of these enzymes nih.govnih.gov. Research has identified UGT1A9 and UGT2B7 as the primary isoforms responsible for the glucuronidation of flufenamic acid nih.gov. By measuring the rate of this compound formation, researchers can assess the activity of these specific UGTs in various tissue samples, which is crucial for phenotyping metabolic pathways and predicting potential drug interactions.

Studies using recombinant UGT enzymes have detailed the kinetic parameters of flufenamic acid glucuronidation, noting that it exhibits atypical, non-hyperbolic kinetics with both UGT1A9 and in human kidney microsomes nih.gov.

Table 2: Kinetic Parameters for Flufenamic Acid Glucuronidation by Recombinant UGT2B7

Enzyme SourceKinetic ModelApparent Km (μM)Reference
Recombinant UGT2B7Michaelis-Menten48 nih.gov

Role in Understanding Drug Metabolism Pathways and Enzyme Function

The study of this compound has provided significant insights into the broader field of drug metabolism.

Enzyme Specificity and Kinetics: Investigations have demonstrated that UGT1A9 and UGT2B7 are key enzymes in the metabolism of fenamate NSAIDs nih.gov. The observation of atypical (non-hyperbolic) glucuronidation kinetics for flufenamic acid contributes to the understanding of the complex allosteric or multi-site binding mechanisms of UGT enzymes nih.gov.

Chemical Reactivity of Metabolites: this compound is a model compound for studying the chemical instability and intramolecular rearrangement common to acyl glucuronides nih.govacs.org. Research has confirmed that it undergoes acyl migration to form C-2, C-3, and C-4 ester isomers, a process that can expose reactive intermediates and is considered a critical step in the potential toxicity associated with this class of metabolites nih.gov. Understanding this pathway is vital for assessing the safety of any new drug that forms an acyl glucuronide nih.gov.

Drug-Drug Interactions: The formation pathway of this compound is relevant to predicting drug-drug interactions. The parent drug, flufenamic acid, potently inhibits the renal glucuronidation of probe substrates, suggesting that competitive inhibition may occur between fenamates and other drugs that are also metabolized by UGT1A9 and UGT2B7 in the kidney nih.gov.

Comparative Research on Pharmacological Profiles of Flufenamic Acid and its Glucuronide in Research Systems

The conjugation of flufenamic acid to its glucuronide metabolite represents a significant transformation in its pharmacological profile. While flufenamic acid is a pharmacologically active agent with multiple mechanisms of action, its glucuronide is generally considered to be inactive. This conversion is a primary example of Phase II metabolism, which typically serves to increase the water solubility of a compound and facilitate its excretion, thereby terminating its pharmacological effect.

Flufenamic acid, a member of the fenamate class of nonsteroidal anti-inflammatory drugs (NSAIDs), exerts its effects through a variety of mechanisms. patsnap.compatsnap.com Its primary action is the non-selective inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever. patsnap.compatsnap.com Beyond COX inhibition, flufenamic acid has a complex pharmacological profile that includes the modulation of various ion channels. patsnap.comnih.govnih.gov It is known to affect non-selective cation channels, chloride channels, and potassium and calcium channels, which contributes to its analgesic and anti-inflammatory properties. patsnap.comnih.govnih.gov Further research has indicated that flufenamic acid can also inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway and interact with peroxisome proliferator-activated receptors (PPARs), both of which play roles in regulating inflammation. patsnap.com

In stark contrast, this compound is presumed to be pharmacologically inactive. The addition of the large, polar glucuronic acid moiety to the parent molecule drastically alters its size, shape, and physicochemical properties. This structural change generally prevents the metabolite from binding to the same receptors and enzymes as the parent drug. For instance, the bulky glucuronide would sterically hinder the molecule from fitting into the active site of COX enzymes or the binding sites of ion channels. While direct pharmacological testing of the purified glucuronide metabolite is not extensively reported in the literature, its role is understood primarily in the context of detoxification and elimination. researchgate.net

The following table summarizes the comparative pharmacological profiles of flufenamic acid and its glucuronide metabolite.

Pharmacological TargetFlufenamic Acid ActivityThis compound Activity
Cyclooxygenase (COX) EnzymesInhibitor (Non-selective for COX-1 and COX-2) patsnap.compatsnap.comPresumed Inactive
Ion Channels (e.g., Cl⁻, K⁺, Ca²⁺)Modulator (Inhibitor or Activator depending on the channel) nih.govnih.govPresumed Inactive
NF-κB PathwayInhibitor patsnap.comPresumed Inactive
Peroxisome Proliferator-Activated Receptors (PPARs)Activator patsnap.comPresumed Inactive

Role of this compound in Understanding General Glucuronide Metabolism Beyond Excretion

While once viewed as simple, inert end-products of detoxification destined for excretion, acyl glucuronides, including this compound, are now recognized as potentially reactive metabolites. researchgate.netnih.gov This reactivity has made them valuable tools in research for understanding aspects of glucuronide metabolism that go beyond simple elimination. Their study provides insight into mechanisms of idiosyncratic drug toxicities and the broader role of Phase II metabolites in pharmacology and toxicology. nih.gov

A key feature of acyl glucuronides is their susceptibility to intramolecular chemical reactions under physiological conditions (pH 7.4, 37°C). nih.govnih.gov Two primary degradation pathways are hydrolysis and acyl migration:

Hydrolysis: The ester linkage of the 1-β-O-acyl glucuronide can be cleaved, releasing the parent drug (flufenamic acid) and glucuronic acid. This process can lead to the "futile cycling" of a drug, where the parent compound is regenerated and can exert its pharmacological effect again, potentially contributing to localized toxicity. nih.gov

Acyl Migration: The acyl group (flufenamic acid) can migrate from its initial C-1 position on the glucuronic acid sugar to the C-2, C-3, and C-4 positions, forming various positional isomers. researchgate.netnih.gov This isomerization is significant because the rearranged isomers can be more stable and may have different biological properties. Furthermore, the migration process can lead to the opening of the glucuronic acid ring, exposing a reactive aldehyde that can covalently bind to proteins. nih.gov

This ability to covalently bind to proteins is a critical aspect of acyl glucuronide research. nih.gov The electrophilic nature of the C-1 carbonyl carbon in the ester linkage makes the acyl glucuronide susceptible to nucleophilic attack from amino or thiol groups on proteins, such as albumin. nih.gov This process, known as transacylation, results in the formation of a stable drug-protein adduct. The formation of these adducts is hypothesized to be a potential mechanism underlying immune-mediated drug toxicities, as the modified protein can be recognized as foreign by the immune system, triggering a hypersensitivity reaction. nih.gov Studies on the closely related mefenamic acid glucuronide have demonstrated its ability to bind irreversibly to plasma and cellular proteins. nih.gov

The study of this compound and other NSAID acyl glucuronides has therefore been instrumental in shifting the paradigm of glucuronidation from a simple detoxification process to a more complex metabolic pathway that can, in some cases, lead to the formation of reactive species. researchgate.netnih.gov

The table below outlines the characteristics of this compound that make it a subject of interest for studying glucuronide metabolism.

Metabolic ProcessDescriptionResearch Significance
Acyl MigrationIntramolecular rearrangement of the flufenamic acid moiety on the glucuronic acid backbone. nih.govFormation of various isomers; potential for ring-opening and creation of a reactive aldehyde. nih.gov
HydrolysisCleavage of the ester bond, regenerating the parent flufenamic acid. nih.govContributes to drug cycling and potential for localized toxicity in tissues like the intestine. nih.gov
Covalent Protein Binding (Adduction)Irreversible binding to proteins via transacylation or reaction with ring-opened isomers. nih.govnih.govHypothesized mechanism for idiosyncratic drug toxicities and immune-mediated adverse reactions. nih.gov
Chemical StabilityThe half-life of acyl glucuronides varies; the related mefenamic acid glucuronide has a half-life of approximately 16.5 hours at pH 7.4. nih.govThe relative stability influences the time available for acyl migration and protein adduction to occur.

Emerging Research Avenues and Methodological Advancements for Flufenamic Acid Glucuronide Research

Proteomics and Metabolomics Approaches in Glucuronide Research

Proteomics and metabolomics are proving to be powerful tools in the investigation of flufenamic acid glucuronide and glucuronidation processes in general. These "omics" technologies allow for a broad-spectrum analysis of proteins and small molecules, offering a more holistic understanding of the metabolic pathways involved.

Quantitative proteomics, particularly using techniques like nano-ultra-performance liquid chromatography with tandem mass spectrometry (nano-UPLC-MS/MS), has been instrumental in determining the expression levels of UDP-glucuronosyltransferase (UGT) enzymes in key metabolic organs such as the liver. nih.gov Studies have successfully established the absolute concentrations of various UGT isoforms, revealing significant interindividual variability. nih.gov This is crucial for understanding the variable metabolism of drugs like flufenamic acid. A strong correlation between the concentration of specific UGT enzymes and their glucuronidation activity has been demonstrated, validating the use of proteomics to predict metabolic potential. nih.govnih.gov For instance, the abundance of UGT1A1 has been shown to correlate well with the formation of bilirubin (B190676) glucuronide. nih.gov

Metabolomics workflows, often involving sample pretreatment with glucuronidase and analysis by liquid chromatography-mass spectrometry (LC-MS), are being developed for the selective identification of glucuronidated metabolites in various biological samples, including plasma, feces, and urine. researchgate.netresearchgate.net These methods are essential for "glucuronidome" mapping, which aims to comprehensively identify all glucuronidated metabolites in a biological system. nih.gov Such approaches have revealed microbiome-driven shifts in the glucuronidome, highlighting the influence of gut bacteria on host metabolism. nih.gov Untargeted LC-MS/MS metabolomics, combined with data science approaches, is enhancing the ability to annotate unknown metabolites and understand the dynamic relationship between host and bacterial biotransformation activities. nih.gov

Table 1: Correlation between UGT Abundance and Activity

UGT Isoform Correlation (Rs) R-squared (R²) Significance (P-value)
UGT1A1 0.79–0.90 0.69–0.79 < 0.0001
UGT1A3 0.79–0.90 0.69–0.79 < 0.0001
UGT1A4 0.79–0.90 0.69–0.79 < 0.0001
UGT2B7 0.79–0.90 0.69–0.79 < 0.0001
UGT1A6 0.52–0.59 0.34–0.58 < 0.0001
UGT1A9 0.52–0.59 0.34–0.58 < 0.0001
UGT2B15 0.52–0.59 0.34–0.58 < 0.0001

This table presents the Spearman rank-order correlation coefficients (Rs), coefficients of determination (R²), and p-values for the relationship between the abundance of various UGT isoforms and their corresponding catalytic activities, as determined by proteomic and enzymatic assays. nih.gov

Advanced Computational Chemistry and Molecular Dynamics Simulations

Computational methods are becoming indispensable in drug discovery and development, providing detailed insights into molecular interactions and behaviors that are often difficult to study experimentally. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, docking studies are employed to investigate the interactions between flufenamic acid and the active sites of various UGT isoforms. pensoft.netresearchgate.net These studies can help identify which UGTs are most likely to be involved in the glucuronidation of flufenamic acid and provide insights into the structural basis for their substrate specificity. nih.gov For example, docking studies have been used to explore the binding of flufenamic acid derivatives to protein targets like the epidermal growth factor receptor (EGFR) kinase, revealing key interactions that could inform the design of new therapeutic agents. pensoft.netresearchgate.net

Molecular dynamics (MD) simulations offer a powerful approach to study the physical movements of atoms and molecules over time. nih.govdovepress.com For flufenamic acid and its glucuronide, MD simulations can be used to investigate the stability of the ligand-enzyme complex and to predict the reactivity and stability of the acyl glucuronide metabolite. nih.govresearchgate.net These simulations can provide information on conformational changes, flexibility, and the long-term behavior of the molecular system. nih.govdovepress.com Parameters such as root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are analyzed to assess the stability of the flufenamic acid-protein complex. nih.govresearchgate.net Such studies have demonstrated the stability of flufenamic acid within the active site of target proteins. nih.gov Predictive models based on these simulations can help to understand the propensity of this compound to undergo intramolecular rearrangement (acyl migration) and hydrolysis, which are key factors in its potential reactivity. nih.govnih.gov

Table 2: Key Parameters in Molecular Dynamics Simulations of Flufenamic Acid Complexes

Parameter Description Application to Flufenamic Acid Research
Root Mean Square Deviation (RMSD) Measures the average distance between the atoms of superimposed protein-ligand complexes over time. Assesses the stability of the flufenamic acid-enzyme complex; minimal deviations suggest a stable binding. nih.govresearchgate.net
Root Mean Square Fluctuation (RMSF) Measures the displacement of individual atoms or groups of atoms from their average position. Indicates the flexibility of different regions of the protein and the ligand, highlighting key interaction sites. nih.govresearchgate.net
Hydrogen Bond Analysis Identifies and quantifies the hydrogen bonds formed between the ligand and the protein. Provides insights into the specific interactions that stabilize the binding of flufenamic acid in the active site. nih.gov

Development of Novel In Vitro and In Vivo Models for Glucuronidation Research

To better predict the in vivo consequences of glucuronidation, researchers are continuously developing more sophisticated in vitro and in vivo models. Novel in vitro systems, such as those utilizing targeted integration and tetracycline-repressed expression systems in cell lines (e.g., Flp-In T-Rex 293), allow for the study of the functional effects of single nucleotide polymorphisms (SNPs) in UGT genes. researchgate.net These models provide a controlled environment to assess how genetic variations can impact the glucuronidation of substrates like flufenamic acid.

The use of human liver microsomes (HLMs), intestinal microsomes, and kidney microsomes from various species allows for a comparative assessment of glucuronidation across different tissues and species. mdpi.com Such studies are crucial for understanding species-dependent metabolism and for selecting appropriate animal models for preclinical studies. mdpi.commdpi.com However, discrepancies often exist between in vitro data and in vivo outcomes. nih.gov Efforts to improve in vitro-in vivo extrapolation (IVIVE) include optimizing incubation conditions, such as the use of different buffers and the inclusion of albumin to mimic physiological conditions more closely. nih.govnih.gov

Systems Biology Approaches to this compound Metabolism

Systems biology aims to understand the complex interactions within a biological system as a whole. In the context of this compound metabolism, this involves integrating data from various "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. By combining information on genetic variations in UGTs, the expression levels of these enzymes, and the resulting metabolite profiles, a more comprehensive and predictive model of flufenamic acid metabolism and disposition can be constructed. This approach can help to elucidate the interplay between different metabolic pathways and the factors that contribute to interindividual differences in drug response. The quantitative proteomics data on UGTs and the metabolomics data on the "glucuronidome" form the foundational layers for such systems-level analyses. nih.govnih.gov

Unexplored Biotransformation Pathways of this compound

While the formation of the 1-O-acyl glucuronide is the primary conjugation pathway for flufenamic acid, there is potential for other, less common biotransformation reactions. Acyl glucuronides are known to be reactive intermediates that can undergo intramolecular rearrangements (acyl migration) to form positional isomers. nih.gov NMR spectroscopy has been utilized to delineate the degradation pathways of acyl glucuronides, including that of flufenamic acid, distinguishing between acyl migration and hydrolysis. nih.gov

Q & A

Q. What methodologies are recommended for detecting and quantifying flufenamic acid glucuronide in biological matrices?

this compound (FAG) can be quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI). Key steps include:

  • Sample preparation : Solid-phase extraction (SPE) or protein precipitation (e.g., acetone) to isolate glucuronides from plasma, urine, or microdialysates .
  • Derivatization : Acetylation with acetic anhydride improves volatility for GC-MS analysis, but LC-MS/MS avoids this step .
  • Validation : Include limits of detection (LOD: ~0.8 nM) and quantitation (LOQ), linearity, and specificity checks, as demonstrated for dopamine glucuronide in brain microdialysis samples .

Q. How can researchers synthesize this compound for use as a reference standard?

Two primary approaches are used:

  • Enzymatic synthesis : Incubate flufenamic acid with UDP-glucuronosyltransferase (UGT)-rich rat liver microsomes. Monitor reaction progress via LC-MS and purify using SPE .
  • Chemical synthesis : Use protected glucuronic acid donors (e.g., acetobromo-glucosiduronic acid) reacted with flufenamic acid. Deprotection steps (e.g., acidic hydrolysis) yield the final product .

Q. What experimental conditions influence the stability of this compound during storage and analysis?

FAG is prone to acyl migration (intramolecular rearrangement) and hydrolysis. Stabilize it by:

  • pH control : Store samples at pH 7.4 to minimize degradation. Acidic conditions accelerate hydrolysis .
  • Temperature : Use −80°C for long-term storage. Avoid freeze-thaw cycles .
  • Analytical validation : Include stability tests under varying pH and temperatures using HPLC or LC-MS to track degradation products .

Advanced Research Questions

Q. How does this compound contribute to drug-induced toxicity via protein adduct formation?

FAG’s acyl glucuronide structure enables covalent binding to serum albumin and other proteins, leading to immunogenicity or organ toxicity. Key steps to study this:

  • Incubation experiments : Mix FAG with human serum albumin (HSA) at physiological pH (7.4) and 37°C. Use LC-MS/MS to identify adducts via characteristic mass shifts (e.g., +352 Da for FAG-HSA) .
  • Mechanistic studies : Compare adduct formation rates with structurally similar glucuronides (e.g., benoxaprofen) to assess reactivity trends .

Q. How should researchers resolve contradictions in pharmacokinetic data caused by hydrolysis-dependent vs. direct quantification methods?

Traditional β-glucuronidase hydrolysis can yield misleading "pseudo-pharmacokinetic" data due to:

  • Enzyme inefficiency : Some glucuronides (e.g., phenolic conjugates) resist hydrolysis by commercial β-glucuronidase. Validate hydrolysis efficiency using spiked controls .
  • Direct quantification : Use intact glucuronide analysis via LC-MS/MS to avoid hydrolysis artifacts. For example, dopamine glucuronide was quantified directly in microdialysates without hydrolysis .

Q. What experimental strategies can elucidate the role of this compound in drug-drug interactions involving metabolic enzymes or transporters?

FAG may interact with:

  • Cytochrome P450 (CYP450) : Co-incubate FAG with CYP isoforms (e.g., CYP3A4) and monitor metabolite shifts via LC-MS. For example, diclofenac glucuronide inhibits CYP2C9 .
  • Multidrug resistance-associated proteins (MRPs) : Use transfected cell lines (e.g., MRP2-overexpressing HEK293) to study FAG transport. Measure intracellular accumulation with/without MRP inhibitors .

Methodological Considerations

  • Analytical cross-validation : Combine multiple techniques (e.g., LC-MS, enzymatic hydrolysis, and stability assays) to address data discrepancies .
  • Protein adduct characterization : Employ high-resolution MS/MS to map binding sites and quantify adduct levels .
  • Synthetic biology : Engineer UGT isoforms (e.g., via P450 BM3 mutants) to improve glucuronidation efficiency for metabolite production .

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